molecular formula C11H11ClO3 B14061478 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one

1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14061478
M. Wt: 226.65 g/mol
InChI Key: IBAIGZSAFHFKJP-UHFFFAOYSA-N
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Description

1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes a carboxymethyl group, a phenyl ring, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a carboxymethyl group is introduced to a phenyl ring. This is followed by chlorination of the propanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active sites, while the chloropropanone moiety can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-2-chloropropan-1-one
  • 1-(2-Methylphenyl)-2-chloropropan-1-one
  • 1-(2-Nitrophenyl)-2-chloropropan-1-one

Uniqueness

1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of the carboxymethyl group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

2-[2-(2-chloropropanoyl)phenyl]acetic acid

InChI

InChI=1S/C11H11ClO3/c1-7(12)11(15)9-5-3-2-4-8(9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

IBAIGZSAFHFKJP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1CC(=O)O)Cl

Origin of Product

United States

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